molecular formula C22H21N3O4 B2745327 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-03-9

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2745327
CAS RN: 2034463-03-9
M. Wt: 391.427
InChI Key: VYCKEGVIEGTQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Fookes et al. (2008) on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) demonstrates the compound's potential in neurodegenerative disorder imaging. This work indicates the selective affinity of these compounds for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs), underscoring their utility in PET studies of PBR expression in neurological conditions (Fookes et al., 2008).

Antiviral Activity

  • Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, demonstrating the compound's role in antiviral research. The study highlights the synthesis approach and the potential therapeutic applications of these compounds against rhinovirus infections, showcasing their relevance in developing antiviral agents (Hamdouchi et al., 1999).

Anticancer and Enzyme Inhibition

  • The discovery of clinical candidate K-604, described by Shibuya et al. (2018), involves a compound with potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) showing significant selectivity over ACAT-2. This research outlines the compound's potential in treating diseases involving ACAT-1 overexpression, providing insight into its therapeutic applications beyond its chemical structure (Shibuya et al., 2018).

Imaging and Radioligand Development

  • Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work emphasizes the development of novel imaging agents for studying the translocator protein in the brain, offering valuable tools for neurological research (Dollé et al., 2008).

Directed C-H Amidation

  • Research by Samanta et al. (2019) on Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles presents a novel methodology for producing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. This study contributes to the field of organic synthesis, showcasing a new route to selectively functionalize imidazoheterocycles, which could be valuable in various chemical and pharmaceutical applications (Samanta et al., 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(13-27-15-8-9-19-20(11-15)29-14-28-19)24-17-6-2-1-5-16(17)18-12-25-10-4-3-7-21(25)23-18/h1-2,5-6,8-9,11-12H,3-4,7,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKEGVIEGTQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.